molecular formula C6H7NO2 B13585372 2-(5-Methylisoxazol-3-yl)acetaldehyde

2-(5-Methylisoxazol-3-yl)acetaldehyde

Cat. No.: B13585372
M. Wt: 125.13 g/mol
InChI Key: WQHFCNBJJWWMOJ-UHFFFAOYSA-N
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Description

2-(5-Methylisoxazol-3-yl)acetaldehyde is a heterocyclic aldehyde featuring an isoxazole ring substituted with a methyl group at the 5-position and an acetaldehyde moiety at the 3-position. Isoxazole derivatives are widely utilized in agrochemical and pharmaceutical synthesis due to their stability and reactivity . The acetaldehyde group enhances electrophilicity, making it a valuable intermediate in condensation and nucleophilic addition reactions.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde

InChI

InChI=1S/C6H7NO2/c1-5-4-6(2-3-8)7-9-5/h3-4H,2H2,1H3

InChI Key

WQHFCNBJJWWMOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Another method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde may involve continuous flow processes to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles under mild conditions, minimizing the need for additional purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, alcohols, and substituted oxazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,2-oxazol-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets .

Comparison with Similar Compounds

(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA)

Structural Features :

  • DMCHA isomers are cyclic ketone-derived aldehydes with a cyclohexylidene backbone. Unlike the rigid isoxazole ring in 2-(5-Methylisoxazol-3-yl)acetaldehyde, DMCHA exhibits stereoisomerism (Z/E), influencing its conformational flexibility .

Reactivity :

5-Methylfuran-2-carboxyaldehyde Derivatives

Structural Features :

  • Methyl 5-methylfuran-2-carboxyaldehyde () contains a furan ring, which is structurally analogous to isoxazole but lacks nitrogen. The electron-rich furan may increase nucleophilicity compared to the isoxazole system .

Thiazole- and Thiadiazole-Acetaldehyde Derivatives

Structural Features :

  • Compounds like (E)-2-(2-(5-(arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acids () incorporate sulfur-containing heterocycles. The thiadiazole ring’s electron-withdrawing nature may enhance acidity compared to isoxazole systems .

Reactivity :

  • Thiol-disulfide exchange reactions (e.g., in ) highlight the role of sulfur in stabilizing intermediates, a feature absent in this compound .

Stability in Atmospheric and Oxidative Conditions

  • Acetaldehyde derivatives, including linear aldehydes, are prone to artifact formation under ozone exposure (e.g., atmospheric acetaldehyde in ). The isoxazole ring in this compound may confer greater oxidative stability compared to DMCHA or furan derivatives due to its aromatic nitrogen-oxygen system .

Research Findings and Implications

  • Synthetic Methods : Isoxazole and furan aldehydes often employ acetic acid reflux for condensation, while thiadiazole derivatives require specialized thiol-disulfide exchange .
  • Bioactivity : The isoxazole ring’s nitrogen content may enhance binding specificity in agrochemical targets compared to furan or cyclohexylidene systems .
  • Stability : Heterocyclic aldehydes with aromatic systems (e.g., isoxazole) likely resist oxidative degradation better than linear aldehydes like DMCHA .

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